molecular formula C18H14N4O2S3 B2934843 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 722490-57-5

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No. B2934843
M. Wt: 414.52
InChI Key: KQXGIPUHEMMTQT-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, a heterocyclic compound with a fusion of benzene and thiazole . It has been evaluated for anticonvulsant activity and neurotoxicity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a fusion of a benzene ring and a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Synthesis and Characterization

  • Compounds derived from similar scaffolds, such as 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, have been explored for their potent and selective activities against gastric pathogens like Helicobacter pylori, showcasing significant in vitro microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).
  • Research into 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides led to the development of pyridin-2(1H)-ones, demonstrating the versatility of sulfur-containing compounds in synthesizing heterocyclic compounds with potential biological activities (Savchenko et al., 2020).

Pharmacological Activities

  • A series of Schiff and Mannich bases derivatives of similar structures demonstrated anti-inflammatory and analgesic activities, highlighting the therapeutic potential of benzothiazole derivatives in pain management and inflammation control (Gowda et al., 2011).
  • Another study synthesized derivatives of N'-(4-amino-5-sulfanyl-4H-1,2,4-triazole-3-yl)-2-(1H-benzimidazole-2-ylsulfanyl) acetohydrazide, assessing their antibacterial and anti-inflammatory activities, which showed significant promise against E. coli and exhibited satisfying anti-inflammatory activity (Nevade et al., 2013).

Antimicrobial Activities

  • The creation of novel compounds based on this scaffold for antimicrobial purposes has been documented. For instance, derivatives were tested for their antimicrobial activity, offering new avenues for the development of anti-infective agents (Demirbas et al., 2004).
  • In the context of anti-diabetic research, benzothiazole substituted oxadiazole derivatives were synthesized and evaluated, revealing significant inhibition against glucose uptake assay and alpha-amylase enzyme, indicating their potential in managing diabetes (Vijayan et al., 2021).

Safety And Hazards

Safety data sheets suggest avoiding breathing dust/fume/gas/mist/vapours/spray and release to the environment. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c23-16(24)11-25-17-21-20-15(22(17)12-6-2-1-3-7-12)10-26-18-19-13-8-4-5-9-14(13)27-18/h1-9H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGIPUHEMMTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

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